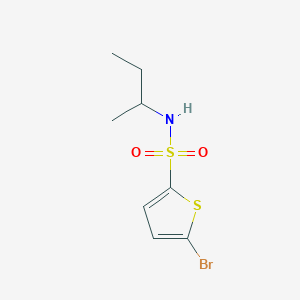

![molecular formula C22H24N2O4S2 B296911 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B296911.png)

2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide, also known as WST-8, is a water-soluble tetrazolium salt that is commonly used in scientific research as a colorimetric indicator for cell viability and proliferation. WST-8 is a derivative of the widely used tetrazolium salt, MTT, and is known for its improved sensitivity and stability.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide involves the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells. The reduced form of the salt produces a colored formazan dye that can be detected by spectrophotometry. The amount of formazan dye produced is proportional to the number of viable cells in the sample.

Biochemical and Physiological Effects:

2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide has no known biochemical or physiological effects on cells. It is a non-toxic compound that is only metabolized by viable cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is its high sensitivity and stability. It is also water-soluble, which makes it easy to handle and use in aqueous solutions. However, one limitation of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is that it requires the use of a spectrophotometer to measure the amount of formazan dye produced. This can be a disadvantage for labs that do not have access to this equipment.

Future Directions

There are several potential future directions for the use of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide in scientific research. One area of interest is in the development of new drug screening assays that utilize 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide to evaluate the effectiveness of potential drug candidates. Another potential direction is in the development of new applications for 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide in the field of tissue engineering, where it could be used to evaluate the viability and proliferation of cells in 3D tissue constructs. Finally, there is potential for the development of new derivatives of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide that could further improve its sensitivity and stability.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide involves the reaction of 4-(2-toluidino)phenylsulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base. The resulting product is then treated with sulfanilic acid to form the final compound, 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide.

Scientific Research Applications

2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is commonly used in scientific research to assess cell viability and proliferation. It is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. 2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide is also used in drug screening assays to evaluate the effectiveness of potential drug candidates.

properties

Molecular Formula |

C22H24N2O4S2 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

2,4,6-trimethyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C22H24N2O4S2/c1-15-13-17(3)22(18(4)14-15)30(27,28)23-19-9-11-20(12-10-19)29(25,26)24-21-8-6-5-7-16(21)2/h5-14,23-24H,1-4H3 |

InChI Key |

DSEVZSULCYAXHN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

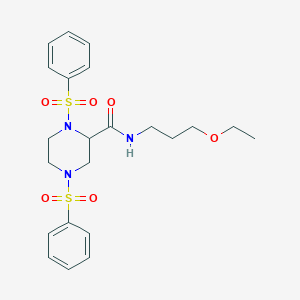

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)

![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)

![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)

![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)

![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)

![2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide](/img/structure/B296850.png)

![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)